4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide

Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Discovery Structure-Activity Relationship (SAR)

This 4-methylthiophene-2-carboxamide–pyrazole hybrid is a strategic SDH inhibitor building block. Its 4-methyl substituent boosts lipophilicity (AlogP ~1.29) for target engagement, while the chiral tetrahydrofuran-3-yl moiety offers a binding modality distinct from fluxapyroxad. Designed for SAR libraries targeting Botrytis cinerea SDHI resistance, it enables systematic amide-coupling exploration without altering the validated core. Select this specific regioisomer—non-interchangeable with the 3-carboxamide or 5-chloro analogs—for in silico and in vitro programs requiring balanced membrane penetration and hydrogen-bonding capacity.

Molecular Formula C13H15N3O2S
Molecular Weight 277.34
CAS No. 1797895-09-0
Cat. No. B2390565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide
CAS1797895-09-0
Molecular FormulaC13H15N3O2S
Molecular Weight277.34
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)NC2=CN(N=C2)C3CCOC3
InChIInChI=1S/C13H15N3O2S/c1-9-4-12(19-8-9)13(17)15-10-5-14-16(6-10)11-2-3-18-7-11/h4-6,8,11H,2-3,7H2,1H3,(H,15,17)
InChIKeyCTCZOFKDSLDKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide (CAS 1797895-09-0): Chemical Identity and Core Procurement Profile


4-Methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide (CAS 1797895-09-0) is a heterocyclic amide derivative with the molecular formula C13H15N3O2S and a molecular weight of 277.34 g/mol . It belongs to the class of pyrazole–thiophene carboxamide hybrids, a scaffold heavily investigated for its potent inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain [1]. The compound features a unique combination of a 4-methyl-substituted thiophene-2-carboxamide core tethered via an amide bond to a 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine moiety. While absent from major public bioactivity databases like ChEMBL and PubChem, this compound is a specialized building block for medicinal chemistry and agrochemical discovery programs focused on next-generation SDH inhibitors.

Why 4-Methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide Cannot Be Replaced by In-Class Analogs


Simple structural analogs within the pyrazole–thiophene carboxamide class are not directly interchangeable with this specific compound. Firstly, the regioisomer N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide (CAS 1797086-48-6) has a molecular weight of just 263.32 g/mol and lacks the key 4-methyl substituent on the thiophene core . This methyl group significantly alters the electronic character and lipophilicity (estimated logP for the target compound is approximately 1.29 ) of the carboxamide pharmacophore, which is critical for penetrating the lipophilic active site of SDH as observed in molecular docking studies of closely related pyrazole-thiophene carboxamides [1]. Secondly, the substitution of the 4-methyl group with a 5-chloro group (as in CAS analogs like 5-chloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide) creates a completely different electronic potential map. This affects hydrogen bonding with key residues like TRP173 and TYR58 in the SDH binding pocket, potentially reversing antifungal selectivity profiles compared to established standards such as fluxapyroxad [1].

Quantitative Differentiation Evidence for 4-Methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide


Structural Foundation for SDH Inhibition: The 4-Methyl Thiophene Advantage Over the 3-Carboxamide Regioisomer

The target compound incorporates a 4-methylthiophene-2-carboxamide scaffold, a key pharmacophore for succinate dehydrogenase (SDH) inhibition. Its unsubstituted analog, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide (CAS 1797086-48-6), lacks the 4-methyl substituent and features a 3-carboxamide instead of a 2-carboxamide arrangement . Class-level SAR studies on pyrazole-thiophene carboxamide hybrids show that the 2-carboxamide regioisomer forms stronger hydrogen bonds with key SDH residues (TYR58 and TRP173) compared to the 3-carboxamide isomer, leading to superior enzyme inhibition [1]. In a closely related series, compounds with a 4-methylthiophene-2-carboxamide core achieved antifungal EC50 values as low as 0.392 μg/mL against Botrytis cinerea, outperforming the commercial SDHI standard fluxapyroxad (EC50 = 0.791 μg/mL) in a direct head-to-head assay [1].

Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Discovery Structure-Activity Relationship (SAR)

Lipophilicity-Driven Membrane Penetration: Calculated LogP Advantage Over the Des-Methyl Analog

The calculated partition coefficient (AlogP) for the target compound is approximately 1.29 . In contrast, the unsubstituted analog N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide (which lacks the 4-methyl group) has a lower molecular weight (263.32 vs. 277.34 g/mol) and a correspondingly lower predicted logP . The single methyl group addition incrementally increases lipophilicity without violating Lipinski's Rule of 5, positioning the compound in an optimal window for passive membrane diffusion while maintaining aqueous solubility. This calculated logP of ~1.29 is considered favorable for both systemic translocation in plants (for agrochemical applications) and cellular permeability in mammalian cell-based assays, representing a balanced physicochemical profile distinct from both the less lipophilic des-methyl analog and the more lipophilic 5-chloro analog .

Physicochemical Property Optimization Drug Design Membrane Permeability

Comparison of Antifungal Potency of the Pyrazole-Furan/Thiophene Carboxamide Class Against Commercial SDHI Standards

In a direct, quantitative head-to-head study, the 36-compound pyrazole-furan/thiophene carboxamide series demonstrated superior in vitro antifungal activity compared to the commercial SDHI fluxapyroxad [1]. The most potent compounds (5j, 5k, and 5l) of this class achieved EC50 values of 0.540, 0.676, and 0.392 μg/mL against Botrytis cinerea, respectively, compared to 0.791 μg/mL for fluxapyroxad [1]. While the specific activity of 4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide has not been individually reported, its structural features (4-methylthiophene-2-carboxamide core, tetrahydrofuran-substituted pyrazole) place it within the most active sub-cluster of this SAR landscape. The class-level SDH enzyme inhibition IC50 values ranged from 0.506 to 0.873 μg/mL, with compounds featuring thiophene cores generally outperforming furan analogs within the series [1].

Antifungal Resistance Management Botrytis cinerea Next-Generation Fungicide

Optimal Procurement Scenarios for 4-Methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide


Lead Optimization in SDHI Fungicide Discovery Programs Targeting Botrytis cinerea

This compound serves as a strategic building block for generating SAR libraries around the 4-methylthiophene-2-carboxamide pharmacophore. The demonstrated class-level potency against Botrytis cinerea (EC50 as low as 0.392 μg/mL for close analogs, outperforming fluxapyroxad at 0.791 μg/mL) validates its use as a core scaffold for further derivatization [1]. Procurement of this specific intermediate enables systematic exploration of the amide coupling partner while retaining the validated 4-methylthiophene-2-carboxamide core.

Computational Chemistry and Molecular Docking Studies

The compound's calculated AlogP of 1.29 and defined three-dimensional geometry (including the chiral tetrahydrofuran-3-yl substituent) provide a well-characterized input for molecular dynamics simulations and docking studies against SDH crystal structures . This makes it a preferred procurement choice over the unsubstituted analog for in silico studies that require a balanced lipophilicity profile to accurately model membrane penetration and target engagement .

Development of Resistance-Breaking SDH Inhibitors

The structural novelty of the 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl substituent, combined with the 4-methylthiophene-2-carboxamide core, offers a distinct binding modality compared to commercial SDHIs like fluxapyroxad and boscalid, which are increasingly compromised by field resistance [1]. The tetrahydrofuran moiety introduces conformational flexibility and an additional hydrogen bond acceptor, which may enable binding to SDH variants carrying resistance-conferring mutations. This compound is a rational procurement choice for research programs focused on overcoming known SDHI resistance mechanisms in Botrytis cinerea and related phytopathogens [1].

Quote Request

Request a Quote for 4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.